molecular formula C11H18O2 B12523642 1-Cyclopentylidene-4-methoxypentan-2-one CAS No. 654643-48-8

1-Cyclopentylidene-4-methoxypentan-2-one

Katalognummer: B12523642
CAS-Nummer: 654643-48-8
Molekulargewicht: 182.26 g/mol
InChI-Schlüssel: GNBPTJQHJQKWMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclopentylidene-4-methoxypentan-2-one is an organic compound with the molecular formula C11H18O2 It is a ketone derivative characterized by a cyclopentylidene group attached to a methoxypentanone structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentylidene-4-methoxypentan-2-one typically involves the reaction of cyclopentanone with methoxyacetone under acidic or basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes aldol condensation to yield the desired product. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced catalytic systems and optimized reaction parameters can enhance the overall yield and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

1-Cyclopentylidene-4-methoxypentan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-Cyclopentylidene-4-methoxypentan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 1-Cyclopentylidene-4-methoxypentan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,1’-bi(cyclopentylidene): A similar compound with a cyclopentylidene group.

    2-Cyclopenten-1-one: Another ketone derivative with a cyclopentene structure.

    Pentane, 1-methoxy-: A related compound with a methoxy group attached to a pentane chain.

Uniqueness

1-Cyclopentylidene-4-methoxypentan-2-one is unique due to its specific structural features, which confer distinct chemical and physical properties. Its combination of a cyclopentylidene group and a methoxypentanone structure makes it a versatile compound with diverse applications in research and industry.

Eigenschaften

CAS-Nummer

654643-48-8

Molekularformel

C11H18O2

Molekulargewicht

182.26 g/mol

IUPAC-Name

1-cyclopentylidene-4-methoxypentan-2-one

InChI

InChI=1S/C11H18O2/c1-9(13-2)7-11(12)8-10-5-3-4-6-10/h8-9H,3-7H2,1-2H3

InChI-Schlüssel

GNBPTJQHJQKWMA-UHFFFAOYSA-N

Kanonische SMILES

CC(CC(=O)C=C1CCCC1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.